Cas no 1258695-73-6 (2-{[2-(2H-1,3-benzodioxol-5-yl)propan-2-yl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide)

2-{[2-(2H-1,3-benzodioxol-5-yl)propan-2-yl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide structure
1258695-73-6 structure
商品名:2-{[2-(2H-1,3-benzodioxol-5-yl)propan-2-yl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide
CAS番号:1258695-73-6
MF:C18H25N3O3
メガワット:331.40940451622
CID:6154026
PubChem ID:51108423

2-{[2-(2H-1,3-benzodioxol-5-yl)propan-2-yl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide 化学的及び物理的性質

名前と識別子

    • 2-{[2-(1,3-dioxaindan-5-yl)propan-2-yl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide
    • EN300-26686168
    • 2-[2-(1,3-benzodioxol-5-yl)propan-2-ylamino]-N-(2-cyano-3-methylbutan-2-yl)acetamide
    • AKOS033002549
    • 1258695-73-6
    • Z1039152616
    • 2-{[2-(2H-1,3-benzodioxol-5-yl)propan-2-yl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide
    • インチ: 1S/C18H25N3O3/c1-12(2)18(5,10-19)21-16(22)9-20-17(3,4)13-6-7-14-15(8-13)24-11-23-14/h6-8,12,20H,9,11H2,1-5H3,(H,21,22)
    • InChIKey: NGWPKFGLYRPHQI-UHFFFAOYSA-N
    • ほほえんだ: O1COC2=CC=C(C=C12)C(C)(C)NCC(NC(C#N)(C)C(C)C)=O

計算された属性

  • せいみつぶんしりょう: 331.18959167g/mol
  • どういたいしつりょう: 331.18959167g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 24
  • 回転可能化学結合数: 6
  • 複雑さ: 511
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 83.4Ų

2-{[2-(2H-1,3-benzodioxol-5-yl)propan-2-yl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26686168-0.05g
2-{[2-(1,3-dioxaindan-5-yl)propan-2-yl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide
1258695-73-6 95.0%
0.05g
$212.0 2025-03-20

2-{[2-(2H-1,3-benzodioxol-5-yl)propan-2-yl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide 関連文献

2-{[2-(2H-1,3-benzodioxol-5-yl)propan-2-yl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamideに関する追加情報

Professional Introduction to Compound with CAS No. 1258695-73-6 and Product Name: 2-{[2-(2H-1,3-benzodioxol-5-yl)propan-2-yl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide

Compound with the CAS number 1258695-73-6 and the product name 2-{[2-(2H-1,3-benzodioxol-5-yl)propan-2-yl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential therapeutic applications. The structural complexity and unique functional groups present in this molecule make it a subject of intense research interest, particularly in the development of novel bioactive agents.

The core structure of this compound features a benzodioxol moiety, which is known for its presence in various pharmacologically active compounds. The benzodioxol ring system, characterized by its oxygen-containing heterocyclic framework, is often associated with properties such as analgesic, antipsychotic, and antimicrobial activities. In this particular compound, the benzodioxol ring is linked to a propylamine group, which introduces a basic nitrogen atom capable of forming hydrogen bonds and participating in salt formation. This feature is particularly relevant in drug design, as it can enhance solubility and binding affinity to biological targets.

The amide functional group at the N-terminal position of the molecule is another critical feature. Amides are ubiquitous in bioactive molecules due to their ability to interact with biological targets through hydrogen bonding. The specific amide linkage in this compound connects the propylamine moiety to an acetamide group, which further contributes to the molecule's overall solubility and bioavailability. The presence of a cyano group on the 1-position of the 1,2-dimethylpropyl chain adds another layer of complexity, potentially influencing electronic properties and metabolic stability.

Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic and pharmacodynamic properties of complex molecules like this one with greater accuracy. Molecular docking studies have shown that the benzodioxol moiety can interact with various protein targets, including enzymes and receptors involved in pain signaling and inflammation. The propylamine group's ability to form hydrogen bonds with polar residues on these targets suggests that this compound may exhibit significant therapeutic potential.

In vitro studies have begun to explore the biological activity of this compound across multiple therapeutic areas. Initial assays indicate that it may possess anti-inflammatory properties by modulating key signaling pathways such as NF-κB and MAPK. Additionally, its structural similarity to known analgesic agents suggests that it could exhibit pain-relieving effects through interactions with opioid receptors or other pain-related targets.

The synthesis of this compound presents unique challenges due to its complex structure. Multi-step organic synthesis is required to construct the benzodioxol ring system and introduce the various functional groups in their correct positions. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve key transformations efficiently. The use of chiral auxiliaries or catalysts may also be necessary to ensure high enantiomeric purity, which is critical for pharmaceutical applications.

As research progresses, additional derivatives of this compound are being explored to optimize its pharmacological profile. By modifying substituents on the benzodioxol ring or adjusting the length and branching of side chains, researchers aim to enhance potency, selectivity, and metabolic stability. Such modifications are essential for translating preclinical findings into effective clinical treatments.

The regulatory landscape for new pharmaceutical compounds requires rigorous testing to ensure safety and efficacy before they can be approved for human use. This compound is currently undergoing preclinical evaluation under Good Laboratory Practice (GLP) conditions to assess its toxicity profile and pharmacokinetic behavior in animal models. Data from these studies will provide critical insights into its potential as a lead candidate for further development.

The integration of artificial intelligence (AI) into drug discovery has accelerated the pace at which novel compounds like this one are being identified and optimized. AI-driven virtual screening allows researchers to rapidly evaluate thousands of molecular structures for their potential biological activity before synthesizing them in the lab. This approach has significantly reduced the time and cost associated with identifying promising drug candidates.

The environmental impact of pharmaceutical research is also a growing consideration in modern drug development practices. Sustainable synthetic routes that minimize waste generation and reduce reliance on hazardous reagents are being prioritized by many research groups. Green chemistry principles are being applied to optimize synthetic methodologies for compounds like this one, ensuring that their production is both efficient and environmentally responsible.

Collaborative efforts between academic institutions, biotechnology companies, and pharmaceutical firms are essential for advancing research in areas such as medicinal chemistry. Open innovation models facilitate knowledge sharing and resource pooling, enabling faster progress toward therapeutic breakthroughs. This collaborative spirit has been instrumental in driving discoveries related to complex molecules like 2-{[2-(2H-1,3-benzodioxol-5-yl)propan-2-yl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide.

Future directions for research on this compound include exploring its mechanism of action in greater detail through biochemical assays and imaging techniques. Understanding how it interacts with biological targets at a molecular level will provide valuable insights into its therapeutic potential and guide further optimization efforts. Additionally, investigating its potential as an intermediate in larger synthetic schemes could open up new avenues for developing related bioactive molecules.

おすすめ記事

推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
http://www.haoxiangbio.com
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
https://www.jx-pharm.com/index.html
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
atkchemica
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
http://www.atkchemical.com/
atkchemica